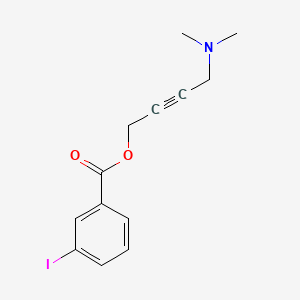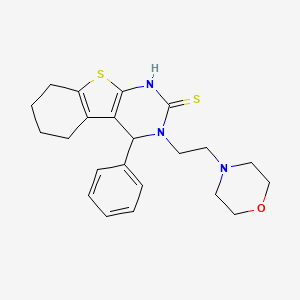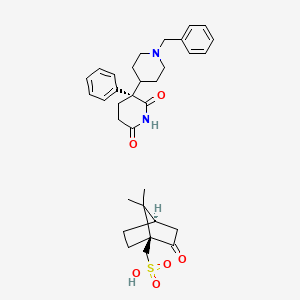
Einecs 306-149-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Einecs 306-149-0 involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-phenyl[3,4’-bipiperidine]-2,6-dio acid and (S)-1’-benzyl.
Reaction Conditions: The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and precise control of reaction parameters to maintain consistency and yield.
Chemical Reactions Analysis
Einecs 306-149-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration, using reagents like chlorine or nitric acid.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 306-149-0 has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 306-149-0 involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Einecs 306-149-0 can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-phenylpiperidine and 3,4’-bipiperidine share structural similarities.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties, which differentiate it from other related compounds.
Properties
CAS No. |
96507-71-0 |
|---|---|
Molecular Formula |
C33H42N2O6S |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
(3S)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C23H26N2O2.C10H16O4S/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-10,20H,11-17H2,(H,24,26,27);7H,3-6H2,1-2H3,(H,12,13,14)/t23-;7-,10-/m11/s1 |
InChI Key |
BRVFOSDWKGENNW-GLKYBNCWSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



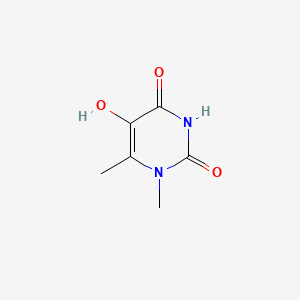


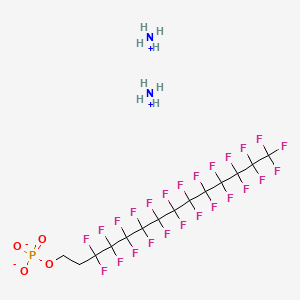
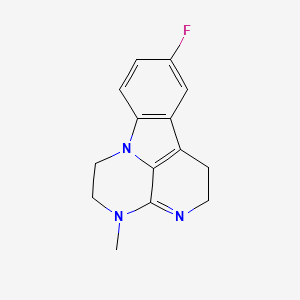
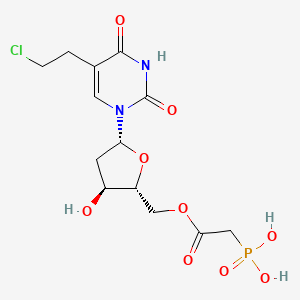

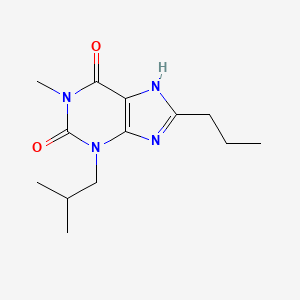
![4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol](/img/structure/B12717707.png)
